(4,4'-Difluoro[1,1'-biphenyl]-3-yl)methanamine
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Overview
Description
(4',4-Difluorobiphenyl-3-yl)methanamine: is a chemical compound characterized by its unique structure, which includes a biphenyl core with two fluorine atoms and an amine group attached to the third carbon of the biphenyl ring. This compound is of interest in various scientific and industrial applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4',4-Difluorobiphenyl-3-yl)methanamine typically involves the following steps:
Biphenyl Derivative Formation: The starting material is often a biphenyl derivative, which undergoes halogenation to introduce fluorine atoms at the desired positions.
Amination Reaction: The fluorinated biphenyl compound is then subjected to an amination reaction, where an amine group is introduced at the third carbon position. This can be achieved using reagents such as ammonia or primary amines under specific reaction conditions.
Industrial Production Methods: In an industrial setting, the production of (4',4-Difluorobiphenyl-3-yl)methanamine may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
(4',4-Difluorobiphenyl-3-yl)methanamine: undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form an amine oxide.
Reduction: The compound can be reduced to form a corresponding amine derivative.
Substitution Reactions: The fluorine atoms can be substituted with other functional groups, such as hydroxyl or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution Reactions: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Amine Oxides: Resulting from the oxidation of the amine group.
Reduced Amines: Formed through the reduction of the amine group.
Substituted Derivatives: Resulting from substitution reactions involving the fluorine atoms.
Scientific Research Applications
(4',4-Difluorobiphenyl-3-yl)methanamine: has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial or antiviral properties.
Medicine: Investigated for its potential therapeutic applications, including its use as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (4',4-Difluorobiphenyl-3-yl)methanamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
(4',4-Difluorobiphenyl-3-yl)methanamine: can be compared with other similar compounds, such as:
Biphenyl-3-ylmethanamine: Lacks the fluorine atoms, resulting in different chemical properties.
4',4-Difluorobiphenyl-4-ylmethanamine: Similar structure but with the amine group at a different position on the biphenyl ring.
Properties
Molecular Formula |
C13H11F2N |
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Molecular Weight |
219.23 g/mol |
IUPAC Name |
[2-fluoro-5-(4-fluorophenyl)phenyl]methanamine |
InChI |
InChI=1S/C13H11F2N/c14-12-4-1-9(2-5-12)10-3-6-13(15)11(7-10)8-16/h1-7H,8,16H2 |
InChI Key |
GBLBQYYSVJCZIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)F)CN)F |
Origin of Product |
United States |
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